molecular formula C33H42O12 B13441105 [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate

[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate

Cat. No.: B13441105
M. Wt: 630.7 g/mol
InChI Key: LZUPONYGHMLQEQ-XIBSZNTPSA-N
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Description

The compound [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[111101,506,11]pentadecan-9-yl] benzoate is a complex organic molecule with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the tetracyclic core: This step involves cyclization reactions to form the tetracyclic structure.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.

    Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst.

    Benzoate formation: The final step involves the esterification of the compound with benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetoxy groups back to hydroxyl groups.

    Substitution: The acetoxy and benzoate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s reactivity and functional groups allow it to be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

Medicine

The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its multiple functional groups provide opportunities for modification and optimization of biological activity.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate involves its interaction with specific molecular targets. The compound’s multiple hydroxyl and acetoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-8,10,12-triacetyloxy-2,6-dihydroxy-9-isopropenyl-3,7,13-trimethyl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate
  • [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-9,10,12-triacetyloxy-2,6-dihydroxy-9-isopropenyl-3,7,13-trimethyl-14-oxatetracyclo[11.1.1.0~1,5~.0~6,11~]pentadecane-8,15-diyl dibenzoate

Uniqueness

The uniqueness of [(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate lies in its specific arrangement of functional groups and stereochemistry. This configuration provides unique reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C33H42O12

Molecular Weight

630.7 g/mol

IUPAC Name

[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate

InChI

InChI=1S/C33H42O12/c1-15(2)32(44-28(38)21-12-10-9-11-13-21)25(41-18(5)34)17(4)31(40)22-14-16(3)24(37)33(22)29(39)30(8,45-33)26(42-19(6)35)23(31)27(32)43-20(7)36/h9-13,16-17,22-27,29,37,39-40H,1,14H2,2-8H3/t16-,17+,22-,23-,24-,25-,26-,27+,29+,30+,31-,32-,33+/m0/s1

InChI Key

LZUPONYGHMLQEQ-XIBSZNTPSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1O)O4)O)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O

Canonical SMILES

CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1O)O4)O)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O

Origin of Product

United States

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